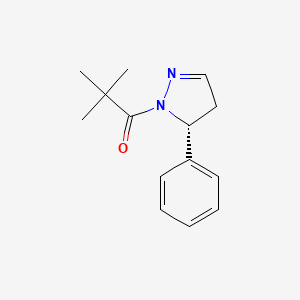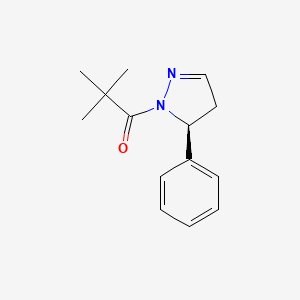
Hexafosfato de sodio
Descripción general
Descripción
Hexasodium phytate, also known as myo-inositol hexakisphosphate hexasodium salt, is a sodium salt of phytic acid. Phytic acid is a naturally occurring compound found in plant seeds, grains, and legumes. Hexasodium phytate is known for its strong chelating properties, which allow it to bind with multivalent metal ions such as calcium, iron, and zinc. This compound is widely used in various industries, including cosmetics, food, and pharmaceuticals, due to its antioxidant, anticancer, and neuroprotective properties .
Aplicaciones Científicas De Investigación
Hexasodium phytate has a wide range of scientific research applications, including:
Chemistry:
Chelating Agent: Used to remove metal ions from solutions and prevent metal-catalyzed oxidation reactions.
Biology:
Antioxidant: Protects cells from oxidative damage by scavenging free radicals.
Neuroprotective Agent: Reduces inflammation and induces autophagy, providing protection against neurodegenerative diseases.
Medicine:
Anticancer Agent: Inhibits cancer cell proliferation and induces differentiation, leading to the reversion of malignant cells to a normal phenotype.
Vascular Calcification Inhibitor: Used in the treatment of cardiovascular calcification and calciphylaxis in patients with chronic kidney disease.
Industry:
Mecanismo De Acción
Hexasodium phytate exerts its effects through several mechanisms:
Chelation: Hexasodium phytate binds with metal ions, forming stable complexes that prevent the ions from participating in harmful reactions. This chelation process is crucial in preventing oxidative damage and reducing the bioavailability of toxic metals .
Inhibition of Hydroxyapatite Formation: Hexasodium phytate inhibits the formation of hydroxyapatite crystals, which are responsible for vascular calcification. By blocking the nucleation and aggregation of these crystals, hexasodium phytate reduces the production and deposition of ectopic calcium .
Antioxidant Activity: Hexasodium phytate scavenges free radicals and reduces oxidative stress, protecting cells from damage .
Neuroprotection: Hexasodium phytate induces autophagy and reduces inflammation, providing protection against neurodegenerative diseases .
Direcciones Futuras
Hexasodium phytate is currently being developed for the treatment of calciphylaxis and cardiovascular calcification in hemodialysis patients . It is in active development as a novel experimental drug for the treatment of arterial calcification in end-stage renal disease (ESRD) patients undergoing hemodialysis .
Análisis Bioquímico
Biochemical Properties
Hexasodium phytate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has been shown to have striking anticancer effects, both preventive and therapeutic . It reduces cell proliferation and increases differentiation of malignant cells, often resulting in reversion to the normal phenotype .
Cellular Effects
Hexasodium phytate has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to provide complete protection against amyloid precursor protein-C-terminal fragment-induced cytotoxicity by attenuating levels of increased intracellular calcium, hydrogen peroxide, superoxide, Aβ oligomers, and moderately upregulated the expression of autophagy (beclin-1) protein .
Molecular Mechanism
Hexasodium phytate exerts its effects at the molecular level through various mechanisms. It inhibits calcium-phosphate crystallization by binding to hydroxyapatite crystals selectively, with minimal chelation of free calcium .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, hexasodium phytate has shown to have a more-than-proportional increase in concentration, without accumulation, with a maximum concentration ratio of approximately 3 for the doses administered .
Dosage Effects in Animal Models
The effects of hexasodium phytate vary with different dosages in animal models. Higher hexasodium phytate exposure correlated with larger inhibition of hydroxyapatite crystallization and reduction in coronary artery calcification progression .
Metabolic Pathways
Hexasodium phytate is involved in important intracellular biochemical pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that hexasodium phytate is being developed as an intravenous formulation for clinical use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexasodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain hexasodium phytate in solid form .
Industrial Production Methods: In industrial settings, hexasodium phytate is produced by extracting phytic acid from plant sources such as corn, rice bran, or soybeans. The extracted phytic acid is then purified and neutralized with sodium hydroxide to produce hexasodium phytate. This process involves several steps, including extraction, purification, neutralization, and drying .
Análisis De Reacciones Químicas
Types of Reactions: Hexasodium phytate undergoes various chemical reactions, including chelation, hydrolysis, and complexation. Its strong chelating ability allows it to form stable complexes with metal ions, which can be utilized in various applications .
Common Reagents and Conditions:
Chelation: Hexasodium phytate reacts with metal ions such as calcium, iron, and zinc under neutral to slightly acidic conditions to form stable chelates.
Hydrolysis: Under acidic conditions, hexasodium phytate can hydrolyze to release phytic acid and sodium ions.
Complexation: Hexasodium phytate can form complexes with proteins and other biomolecules, enhancing their stability and bioavailability.
Major Products Formed:
Metal Phytate Complexes: These complexes are formed when hexasodium phytate reacts with metal ions.
Phytic Acid: Hydrolysis of hexasodium phytate under acidic conditions releases phytic acid.
Comparación Con Compuestos Similares
Hexasodium phytate is unique due to its strong chelating properties and wide range of applications. Similar compounds include:
Phytic Acid: The parent compound of hexasodium phytate, known for its chelating and antioxidant properties.
Inositol Hexakisphosphate: Another salt of phytic acid with similar chelating abilities.
Sodium Phytate: A sodium salt of phytic acid with similar applications in food and cosmetics.
Compared to these compounds, hexasodium phytate is more effective in inhibiting hydroxyapatite formation and providing neuroprotective effects .
Propiedades
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
| Record name | Hexasodium phytate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34367-89-0 | |
| Record name | Hexasodium phytate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexasodium phytate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXASODIUM PHYTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)




![(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B607869.png)
![N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B607870.png)

![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide](/img/structure/B607875.png)

